molecular formula C₈₁H₁₁₃N₁₉O₁₉S₂ B612702 Cortistatin14 CAS No. 193829-96-8

Cortistatin14

Cat. No.: B612702
CAS No.: 193829-96-8
M. Wt: 1721.01
InChI Key:
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Description

Cortistatin-14 is a cyclic neuropeptide that shares structural similarities with somatostatin. It can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. Cortistatin-14 coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and potentially influencing mood and cognitive functions .

Biochemical Analysis

Biochemical Properties

CST-14 interacts with various biomolecules, including enzymes and proteins. It binds and exerts its function via the somatostatin receptors (sst1-sst5) and the ghrelin receptor . It has been found to have anticonvulsive, neuroprotective, and significant anti-inflammatory properties .

Cellular Effects

CST-14 has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, CST-14 has been shown to produce antidepressant-like effects in mice, and these effects were found to be mediated by the ghrelin and GABA A receptor .

Molecular Mechanism

CST-14 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antidepressant-like effects of CST-14 were significantly reversed by a ghrelin receptor antagonist, but not by a SSTRs antagonist . This suggests that CST-14’s effects are mediated primarily through the ghrelin receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, CST-14 has been observed to produce rapid antidepressant effects

Dosage Effects in Animal Models

The effects of CST-14 vary with different dosages in animal models . For instance, intraperitoneal injection of CST-14 at doses of 0.1, 0.5, 1, 5, and 10 mg/kg was found to inhibit gastrointestinal transit in mice

Metabolic Pathways

It is known to interact with the somatostatin and ghrelin receptors , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not yet fully known.

Transport and Distribution

It is known to co-exist with GABA within the cortex and hippocampus , suggesting that it may be transported and distributed in similar ways to GABA.

Subcellular Localization

Given its interactions with the somatostatin and ghrelin receptors , it is likely that it is localized to the same subcellular compartments as these receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using a standard Fmoc-based solid-phase synthetic method. The crude peptides obtained are purified to homogeneity using preparative high-performance liquid chromatography. The purity of the peptides is confirmed by analytical high-performance liquid chromatography, and the structure is assigned using electrospray ionization time-of-flight mass spectrometry .

Industrial Production Methods: While specific industrial production methods for Cortistatin-14 are not extensively documented, the synthesis typically involves solid-phase peptide synthesis techniques, which are scalable for industrial applications. These methods ensure high purity and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cortistatin-14 primarily undergoes binding interactions with receptors rather than traditional chemical reactions like oxidation or reduction. Its biological activity is mediated through its interaction with somatostatin receptors and the ghrelin receptor .

Common Reagents and Conditions: The synthesis of Cortistatin-14 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents like trifluoroacetic acid. The conditions typically involve solid-phase synthesis protocols with specific deprotection and coupling cycles .

Major Products Formed: The primary product of the synthesis is Cortistatin-14 itself, with high purity confirmed through analytical techniques. No significant by-products are typically reported due to the specificity of the solid-phase synthesis method .

Comparison with Similar Compounds

Uniqueness of Cortistatin-14: Cortistatin-14 is unique in its ability to bind both somatostatin receptors and the ghrelin receptor, which somatostatin does not. This dual receptor interaction allows Cortistatin-14 to exert a broader range of biological activities, including its potential antidepressant and neuroprotective effects .

Properties

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-WYYADCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583202
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186901-48-4
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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